5-Bromo-2,3-dihydrofuro[3,2-b]pyridine
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Overview
Description
5-Bromo-2,3-dihydrofuro[3,2-b]pyridine is a heterocyclic compound that contains both furan and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Bromo-2,3-dihydrofuro[3,2-b]pyridine involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . Another approach involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrofuro[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Oxidation Reactions: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Sodium Borohydride: Used in reduction reactions to form diastereoselective products.
Gold, Palladium, and Phosphoric Acid: Used in catalysis for cycloisomerisation and cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-Bromo-2,3-dihydrofuro[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors and melatonin receptors.
Biological Studies: It is studied for its potential biological activities, including its role as a nicotinic receptor agonist.
Chemical Synthesis: The compound is used in the development of new synthetic methodologies and the synthesis of complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets, such as nicotinic receptors and melatonin receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can lead to various biological effects, including potential therapeutic benefits for conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: A similar compound with a different substitution pattern.
4,6-Diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles: Another derivative with additional functional groups.
Uniqueness
5-Bromo-2,3-dihydrofuro[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
5-bromo-2,3-dihydrofuro[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGXFOZIKSONIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1N=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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